tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate
Description
tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate is a carbamate-protected piperidine derivative featuring a sulfonyl group at the piperidine nitrogen and a tert-butoxycarbonyl (Boc) group on the methylcarbamate moiety. This compound is cataloged as a secondary amine by CymitQuimica, with commercial availability in varying quantities (e.g., 1g, 5g, 10g) .
- Core structure: A piperidine ring substituted at the 1-position with an isopropylsulfonyl group (SO₂-iPr) and at the 4-position with a Boc-protected methylcarbamate (Boc-NH-CH₂-).
Properties
IUPAC Name |
tert-butyl N-[(1-propan-2-ylsulfonylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S/c1-11(2)21(18,19)16-8-6-12(7-9-16)10-15-13(17)20-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBOQXUEENKZQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201118383 | |
| Record name | Carbamic acid, N-[[1-[(1-methylethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286264-48-9 | |
| Record name | Carbamic acid, N-[[1-[(1-methylethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-[(1-methylethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate involves several steps. One common synthetic route includes the reaction of piperidine with isopropylsulfonyl chloride to form the isopropylsulfonylpiperidine intermediate. This intermediate is then reacted with tert-butyl chloroformate and methylamine to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the isopropylsulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of protein-ligand interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate with three analogous compounds derived from the evidence:
Key Observations:
Heterocyclic Core :
- The target compound and the dual-piperidine derivative share a piperidine backbone, whereas the pyridine-based analog and the phenyl-containing compound utilize aromatic or hybrid systems.
- The sulfonyl group in the target compound distinguishes it from the others, likely enhancing polarity and reactivity compared to ether (OMe) or alkyl substituents.
Solubility: The dual-piperidine derivative exhibits slight solubility in chloroform, methanol, and DMSO, which may reflect moderate polarity due to the Boc group and piperidine nitrogen. The target compound’s sulfonyl group could further increase solubility in polar aprotic solvents like DMSO.
Functional Group Impact :
- The Boc group in all compounds provides hydrolytic stability under basic conditions but can be cleaved under acidic conditions (e.g., trifluoroacetic acid).
- The isopropylsulfonyl group in the target compound may act as a leaving group or participate in hydrogen bonding, influencing its utility in nucleophilic substitution or enzyme-binding studies.
Commercial Availability
- The target compound is marketed by CymitQuimica at competitive prices (e.g., 1g for €42), while the dual-piperidine analog is listed under catalog number RCLS148767 with unspecified pricing. No cost data are available for the pyridine or phenyl derivatives .
Research Implications
- The sulfonyl group in the target compound may enhance electrophilicity, making it valuable in Suzuki-Miyaura couplings or sulfonamide-based drug design.
- Comparative studies with the pyridine analog could reveal differences in bioavailability due to aromatic vs. aliphatic heterocycles.
Biological Activity
Chemical Identity:
- IUPAC Name: tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate
- CAS Number: 1286264-48-9
- Molecular Formula: C14H28N2O4S
- Molecular Weight: 320.45 g/mol
This compound is a carbamate derivative that has garnered interest for its potential biological activities, particularly in pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurological and inflammatory pathways. The piperidine ring structure suggests potential interactions with neurotransmitter systems, which could influence both central and peripheral nervous system functions.
Pharmacological Studies
Research indicates that compounds similar to this carbamate exhibit a range of pharmacological effects, including:
- Neuroprotective Properties: Some studies suggest that piperidine derivatives can protect neural cells from oxidative stress and apoptosis.
- Anti-inflammatory Effects: Compounds with a similar structure have shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
-
Neuroprotection in Animal Models:
- A study demonstrated that related piperidine compounds could significantly reduce neuronal damage in models of neurodegeneration. This effect was linked to the modulation of glutamate receptors, which are critical in excitotoxicity pathways.
-
Anti-inflammatory Activity:
- In vitro studies have shown that tert-butyl carbamates can inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases.
-
Cytotoxicity Assays:
- Cytotoxicity tests conducted on various cancer cell lines revealed that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, indicating a possible role as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Reduction in neuronal apoptosis | Study A |
| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels | Study B |
| Cytotoxicity | Selective toxicity towards cancer cells | Study C |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that the compound exhibits low acute toxicity; however, chronic exposure studies are necessary to fully understand its safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
